molecular formula C17H14FNO3S B5817200 5-fluoro-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide

5-fluoro-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide

Cat. No.: B5817200
M. Wt: 331.4 g/mol
InChI Key: MDPWTGXJJRZBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a methoxy group, and a naphthyl group attached to a benzenesulfonamide core

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, “5-Fluoro-2-methoxybenzoic acid” has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the field of fluorinated compounds are quite promising. They are receiving more and more attention from researchers and are widely used in clinical applications . The development of safe and efficient synthesis protocols, such as the one for “5-fluoro-2-nitrobenzotrifluoride” in a continuous-flow millireactor , is an important area of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine group.

    Sulfonation: Introduction of the sulfonamide group.

    Fluorination: Introduction of the fluorine atom.

    Methoxylation: Introduction of the methoxy group.

    Naphthylation: Attachment of the naphthyl group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

5-fluoro-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methoxybenzonitrile: Similar in structure but with a nitrile group instead of a sulfonamide group.

    5-fluoro-2-methoxyphenol: Contains a hydroxyl group instead of a sulfonamide group.

    5-fluoro-2-methoxybenzaldehyde: Contains an aldehyde group instead of a sulfonamide group.

Uniqueness

5-fluoro-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide is unique due to the combination of its functional groups and the presence of the naphthyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S/c1-22-16-9-7-14(18)11-17(16)23(20,21)19-15-8-6-12-4-2-3-5-13(12)10-15/h2-11,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPWTGXJJRZBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.